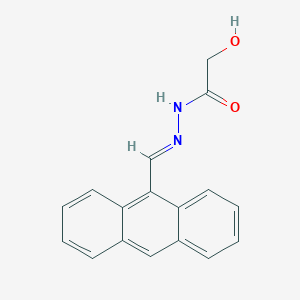
N'-(9-anthrylmethylene)-2-hydroxyacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(9-anthrylmethylene)-2-hydroxyacetohydrazide, commonly known as AHH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. AHH is a hydrazone derivative of anthracene and has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental chemistry.
Wirkmechanismus
The mechanism of action of AHH is not fully understood, but it is believed to act by inhibiting the growth of cancer cells through the induction of apoptosis. AHH has also been shown to inhibit the activity of certain enzymes involved in bacterial and fungal cell wall biosynthesis, leading to cell death.
Biochemical and Physiological Effects:
AHH has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that AHH can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. AHH has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal strains, including antibiotic-resistant strains.
Vorteile Und Einschränkungen Für Laborexperimente
AHH has several advantages that make it an attractive compound for use in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits a range of interesting properties that make it useful for a variety of applications. However, AHH also has some limitations, including its tendency to degrade under certain conditions, making it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on AHH. One area of interest is the development of novel therapeutic agents based on the structure of AHH. Researchers are also interested in exploring the potential use of AHH as a fluorescent probe for biological imaging and as a sensor for detecting heavy metal ions in environmental samples. Additionally, further studies are needed to fully understand the mechanism of action of AHH and its potential applications in various fields.
Synthesemethoden
The synthesis of AHH can be achieved through various methods, including condensation reactions between anthracene-9-carbaldehyde and 2-hydroxyacetohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
AHH has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antibacterial, and antifungal activities, making it a promising candidate for the development of novel therapeutic agents. Additionally, AHH has been studied for its potential use as a fluorescent probe in biological imaging and as a sensor for detecting heavy metal ions in environmental samples.
Eigenschaften
Produktname |
N'-(9-anthrylmethylene)-2-hydroxyacetohydrazide |
|---|---|
Molekularformel |
C17H14N2O2 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-hydroxyacetamide |
InChI |
InChI=1S/C17H14N2O2/c20-11-17(21)19-18-10-16-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)16/h1-10,20H,11H2,(H,19,21)/b18-10+ |
InChI-Schlüssel |
TZPDBHQDXJEXBN-VCHYOVAHSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)CO |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CO |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(5-{3-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B306694.png)
![Methyl4-({5-[3-bromo-4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306695.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306696.png)
![ethyl 2-[2-(allyloxy)benzylidene]-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306697.png)
![ethyl (2E)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2-[4-(prop-2-yn-1-yloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306698.png)
![ethyl 2-(2-ethoxybenzylidene)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306699.png)
![5-(3-Allyl-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306700.png)
![N-{5-[4-(4-morpholinyl)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306703.png)
![N-{3-(2-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306704.png)
![2-hydroxy-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B306710.png)
![2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B306711.png)
![2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide](/img/structure/B306713.png)
![Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate](/img/structure/B306716.png)
